DL-Arginine hydrochloride is the hydrochloride salt form of arginine, an essential amino acid. Its chemical formula is C₆H₁₅ClN₄O₂, and it has a molecular weight of approximately 210.66 g/mol . The compound is a white crystalline solid that is soluble in water. It consists of both L-arginine and D-arginine enantiomers, with the L-form being biologically active .
L-arginine is a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a signaling molecule involved in various physiological processes, including vasodilation (blood vessel relaxation), blood pressure regulation, and immune function. Studies investigate how DL-arginine hydrochloride supplementation might affect NO production and its downstream effects in various models and diseases [].
L-arginine is an essential amino acid required for protein synthesis. DL-arginine hydrochloride can be used in cell culture experiments to study protein synthesis, cell growth, and differentiation []. Researchers may use it to investigate the role of arginine in specific cell types or under different conditions.
L-arginine has been shown to promote wound healing by stimulating collagen synthesis and cell proliferation []. DL-arginine hydrochloride may be used in wound healing research to study its effects on these processes in cell cultures or animal models.
DL-arginine hydrochloride can be a valuable tool for studying arginine metabolism. Researchers can use it to trace the fate of arginine in cells or tissues, identify enzymes involved in its breakdown, and understand its role in various metabolic pathways [].
In some research experiments, DL-arginine hydrochloride may be used as a control substance. This can be helpful when studying the effects of L-arginine compared to a non-specific amino acid source [].
DL-Arginine hydrochloride exhibits several biological activities:
DL-Arginine hydrochloride can be synthesized through various methods:
DL-Arginine hydrochloride has diverse applications across several fields:
Research indicates that DL-Arginine hydrochloride interacts with various biological systems:
Several compounds share structural or functional similarities with DL-Arginine hydrochloride. Notable examples include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Arginine | C₆H₁₄N₄O₂ | Naturally occurring enantiomer; more biologically active than D-form. |
Citrulline | C₆H₁₃N₃O₃ | Precursor to arginine; involved in urea cycle. |
Ornithine | C₅H₁₃N₂O₂ | Product of arginine metabolism; involved in urea cycle. |
Asymmetric Dimethylarginine | C₆H₁₄N₄O₂ | Inhibits nitric oxide synthesis; marker for vascular health. |
DL-Arginine hydrochloride stands out due to its dual enantiomer composition (D and L forms), which provides unique biochemical properties compared to its counterparts.